6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide

CB2 receptor pyridazine-3-carboxamide SAR

6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396790-94-5) is a synthetic pyridazine-3-carboxamide derivative bearing a morpholino group at the 6-position and an N-(2-phenoxyethyl) side chain. It belongs to a class of heterocyclic carboxamides explored in medicinal chemistry for cannabinoid receptor modulation and kinase inhibition, though no target-annotated bioactivity data for this specific compound has been identified in peer-reviewed literature, patents, or authoritative public databases as of the knowledge cutoff.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1396790-94-5
Cat. No. B2601927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
CAS1396790-94-5
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C17H20N4O3/c22-17(18-8-11-24-14-4-2-1-3-5-14)15-6-7-16(20-19-15)21-9-12-23-13-10-21/h1-7H,8-13H2,(H,18,22)
InChIKeyHDUTXVBHWCDUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396790-94-5): Procurement-Relevant Identity and Data Landscape


6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396790-94-5) is a synthetic pyridazine-3-carboxamide derivative bearing a morpholino group at the 6-position and an N-(2-phenoxyethyl) side chain . It belongs to a class of heterocyclic carboxamides explored in medicinal chemistry for cannabinoid receptor modulation and kinase inhibition, though no target-annotated bioactivity data for this specific compound has been identified in peer-reviewed literature, patents, or authoritative public databases as of the knowledge cutoff [1]. Prospective users should anticipate performing de novo characterization before committing to procurement for structure-activity-relationship (SAR) studies.

Procurement Risk of Uncharacterized Pyridazine-3-carboxamides: Why 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide Cannot Be Simply Interchanged with In-Class Analogs


Pyridazine-3-carboxamides exhibit steep SAR, where modest modifications to the amide side chain or heterocyclic substituents can invert selectivity between CB1/CB2 receptors or shift kinase inhibition profiles by orders of magnitude [1]. In the absence of disclosed target engagement data for this compound, substituting it for a characterized analog (e.g., a CB2 agonist such as GW842166X or a kinase inhibitor from the US-9126947-B2 series) carries a high risk of introducing an unrecognized selectivity or potency gap that would confound experimental interpretation and waste screening resources [2]. Procurement decisions must therefore be anchored to compound-specific evidence, which is systematically examined below.

6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Absence of Documented Target Potency: 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide vs. Characterized Pyridazine-3-carboxamide CB2 Agonists

No EC50, IC50, Ki, or efficacy data for this compound at any receptor or enzyme target were found in peer-reviewed literature, patents, or curated databases (ChEMBL, PubChem, BindingDB) [1]. In contrast, the structurally related pyridazine-3-carboxamide series reported by Qian et al. (2017) contains six compounds with CB2 EC50 <35 nM, led by compound 26 (EC50 = 3.7 nM, CB2/CB1 selectivity index >2729) [2]. Because the morpholino and phenoxyethyl substituents in the query compound differ from any disclosed active analog, its potency relative to these benchmarks cannot be inferred. Claiming differential activity is therefore unsupported until experimental data become available.

CB2 receptor pyridazine-3-carboxamide SAR

Structural Divergence from Patented Kinase Inhibitor Scaffolds: 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide vs. US-9126947-B2 Series

The US-9126947-B2 patent discloses pyridazine carboxamides with sub-micromolar ALK and c-Met inhibitory activity, but none of the exemplified compounds contain the 6-morpholino-N-(2-phenoxyethyl) substitution pattern [1]. A substructure search of the patent confirms the morpholino group and the N-phenoxyethyl amide side chain are absent from the enumerated examples. Quantitative kinase inhibition data are therefore available only for structurally distinct analogs, precluding any direct or cross-study potency comparison.

kinase inhibitor pyridazine carboxamide patent SAR

Physicochemical Differentiation: Calculated LogP and Solubility vs. GW842166X

The calculated logP of 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (ALogP ~2.1) is notably lower than that of the reference CB2 agonist GW842166X (measured logP = 4.9) [1]. This suggests improved aqueous solubility and a potentially different tissue distribution profile, a recognized objective in CB2 agonist optimization [1]. However, experimentally measured logP or kinetic solubility data for this specific compound have not been reported, so the in silico prediction alone cannot serve as a procurement differentiator without experimental validation.

physicochemical properties logP solubility

Recommended Application Scenarios for 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide Based on Current Evidence


De Novo SAR Expansion in Pyridazine-3-carboxamide Chemical Space

Given the absence of target-specific data, the most defensible use is as a novel scaffold element in an SAR-by-catalog or parallel synthesis campaign exploring the morpholino/phenoxyethyl substitution combination, which is underrepresented in the pyridazine-3-carboxamide patent and literature corpus [1]. Users can benchmark this compound against known CB2 agonists or kinase inhibitors from the Qian et al. (2017) series or US-9126947-B2 patent once in-house assay data are generated.

Physicochemical Property Profiling for Lead Optimization

The predicted lower logP relative to GW842166X makes this compound a candidate for solubility, permeability, and metabolic stability profiling within a lead optimization program aiming to mitigate the high lipophilicity of first-generation CB2 agonists [1]. Experimental measurement of logD, kinetic solubility, and microsomal stability should be prioritized before integrating into a screening cascade.

Negative Control or Tool Compound for Morpholino-Substituted Heterocycles

If subsequent biochemical profiling reveals inactivity at major off-targets (e.g., CB1, hERG, CYP isoforms), this compound could serve as a negative control or a selectivity tool for assays where morpholino-containing ligands produce confounding signals. Such a role, however, requires comprehensive selectivity panel data that are currently unavailable [2].

Quote Request

Request a Quote for 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.